molecular formula C10H14N2O2 B12068588 N-ethyl-N-(3-methyl-5-nitrobenzyl)amine

N-ethyl-N-(3-methyl-5-nitrobenzyl)amine

Cat. No.: B12068588
M. Wt: 194.23 g/mol
InChI Key: ACSFZUCMOQGOLC-UHFFFAOYSA-N
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Description

N-ethyl-N-(3-methyl-5-nitrobenzyl)amine: is an organic compound characterized by the presence of an ethyl group, a methyl group, and a nitrobenzyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(3-methyl-5-nitrobenzyl)amine typically involves a multi-step process:

    Nitration: The starting material, 3-methylbenzylamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The nitrated product is then subjected to alkylation with ethyl iodide in the presence of a base such as potassium carbonate. This step introduces the ethyl group to the nitrogen atom, forming this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-ethyl-N-(3-methyl-5-nitrobenzyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Sodium hydroxide in an ethanol-water mixture at elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Conversion of the nitro group to an amine group, resulting in N-ethyl-N-(3-methyl-5-aminobenzyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.

Medicine

The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-ethyl-N-(3-methyl-5-aminobenzyl)amine, could be explored for its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.

Mechanism of Action

The mechanism by which N-ethyl-N-(3-methyl-5-nitrobenzyl)amine exerts its effects depends on the specific application. In chemical reactions, the presence of the nitro group and the benzylic position plays a crucial role. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, with the nitro group undergoing reduction to form active metabolites.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(3-methyl-5-nitrobenzyl)amine: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-N-(3-methylbenzyl)amine: Lacks the nitro group, affecting its reactivity and applications.

    N-ethyl-N-(4-nitrobenzyl)amine: Nitro group positioned differently, leading to variations in chemical behavior.

Uniqueness

N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is unique due to the specific positioning of the nitro group and the combination of ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[(3-methyl-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C10H14N2O2/c1-3-11-7-9-4-8(2)5-10(6-9)12(13)14/h4-6,11H,3,7H2,1-2H3

InChI Key

ACSFZUCMOQGOLC-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)C)[N+](=O)[O-]

Origin of Product

United States

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